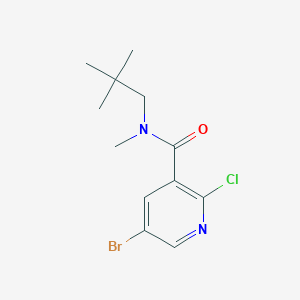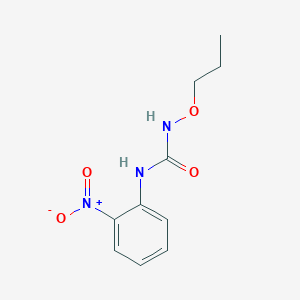![molecular formula C13H12Cl2O2 B2444809 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287344-32-3](/img/structure/B2444809.png)
3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dichlorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane core This structure is notable for its three-dimensionality and rigidity, which can impart distinct physical and chemical properties compared to more planar molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Carbene Insertion Method
Starting Materials: Bicyclo[1.1.0]butane and a suitable carbene precursor.
Reaction Conditions: Typically involves the generation of a carbene intermediate, which then inserts into the central bond of bicyclo[1.1.0]butane to form the bicyclo[1.1.1]pentane framework.
-
Radical or Nucleophilic Addition
Starting Materials: [1.1.1]Propellane and appropriate nucleophiles or radicals.
Reaction Conditions: The reaction proceeds via the addition of nucleophiles or radicals across the strained bonds of [1.1.1]propellane, leading to the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of robust catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Common Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out under mild to moderate conditions to avoid decomposition of the bicyclo[1.1.1]pentane core.
Products: Substituted derivatives of the original compound, where the 2,6-dichlorophenyl group can be modified.
-
Oxidation and Reduction Reactions
Common Reagents: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Conditions: Controlled conditions to prevent over-oxidation or over-reduction.
Products: Oxidized or reduced forms of the compound, potentially altering the carboxylic acid group.
Applications De Recherche Scientifique
Chemistry
Molecular Rods and Rotors: The rigid bicyclo[1.1.1]pentane core makes it suitable for use in molecular rods and rotors, which are components in molecular machines and sensors.
Biology and Medicine
Industry
Mécanisme D'action
The mechanism by which 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In drug discovery, for example, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity due to its unique spatial arrangement .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the 2,6-dichlorophenyl group, making it less reactive and potentially less versatile in applications.
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a phenyl group instead of a 2,6-dichlorophenyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for enhanced biological activity due to the electron-withdrawing effects of the chlorine atoms .
Propriétés
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O2/c14-9-2-1-3-10(15)8(9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVDRVUNWHONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)

![4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2444731.png)



![Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2444741.png)
![N-(4-acetamidophenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444742.png)




![(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2444749.png)
